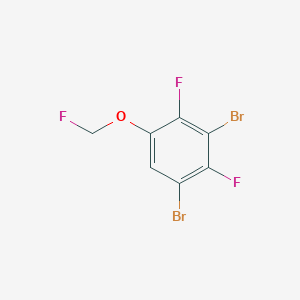
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation and fluorination of benzene derivatives. One common method involves the bromination of 2,4-difluoro-5-(fluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products Formed
Substitution Products: Amino or thiol-substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons or alcohols.
Coupling Products: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence its reactivity and binding affinity to biological molecules. The compound may act by modifying enzyme activity, disrupting cellular processes, or interacting with receptors and signaling pathways.
Comparison with Similar Compounds
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the additional fluorine and fluoromethoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Differently substituted, affecting its chemical properties and reactivity.
1,3-Dibromo-2,4-difluorobenzene: Lacks the fluoromethoxy group, leading to different applications and reactivity.
Properties
Molecular Formula |
C7H3Br2F3O |
|---|---|
Molecular Weight |
319.90 g/mol |
IUPAC Name |
1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)7(12)5(9)6(3)11/h1H,2H2 |
InChI Key |
QJTZFKNPZSHZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


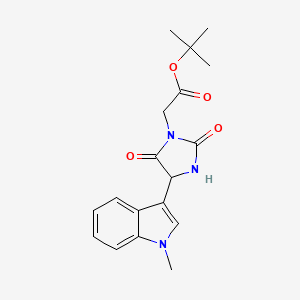
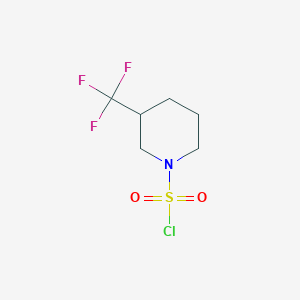
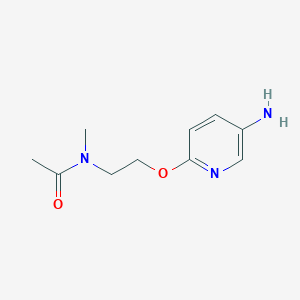
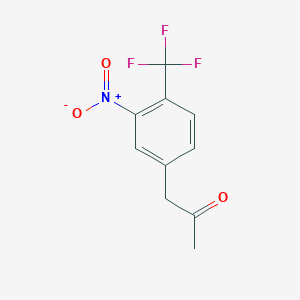
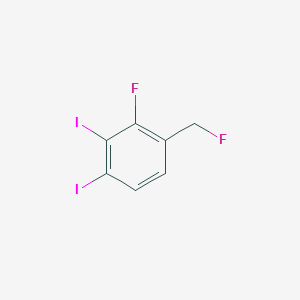
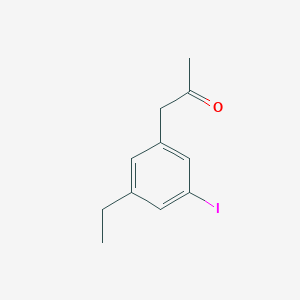
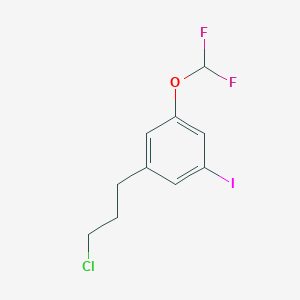
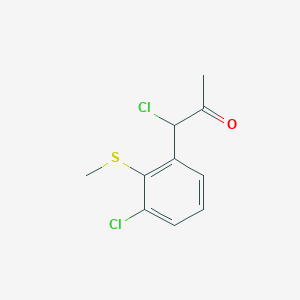
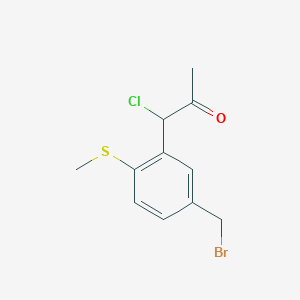
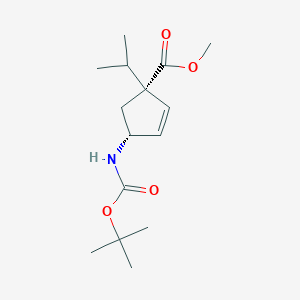

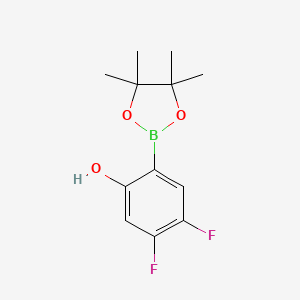
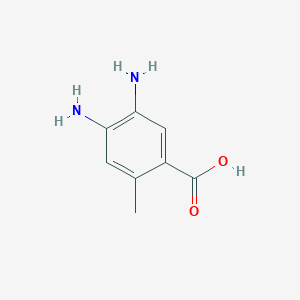
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
